n-Butyl-2-chloro-n-methyl-4-nitroaniline
CAS No.: 821776-76-5
Cat. No.: VC16820987
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821776-76-5 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | N-butyl-2-chloro-N-methyl-4-nitroaniline |
| Standard InChI | InChI=1S/C11H15ClN2O2/c1-3-4-7-13(2)11-6-5-9(14(15)16)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 |
| Standard InChI Key | XRGYDNDZLZVRSQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Introduction
Molecular Information
The compound n-Butyl-2-chloro-n-methyl-4-nitroaniline has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.70 g/mol |
| CAS Number | 821776-76-5 |
| PubChem CID | 52438133 |
Descriptors:
Synthesis
Although specific synthesis routes for n-Butyl-2-chloro-n-methyl-4-nitroaniline are not detailed in available literature, it is structurally related to nitroaniline derivatives. These compounds are typically synthesized through electrophilic aromatic substitution reactions involving nitration and subsequent functional group modifications . For example:
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Step 1: Nitration of a precursor aromatic amine (e.g., chlorobenzene derivatives).
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Step 2: Alkylation or substitution reactions to introduce butyl and methyl groups on the nitrogen atom.
Industrial Uses
Nitroaniline derivatives, including n-Butyl-2-chloro-n-methyl-4-nitroaniline, are commonly used as intermediates in:
Biological Activity
While specific bioactivity data for this compound is unavailable, related nitroaniline derivatives have demonstrated:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria .
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Anticancer Potential: Some derivatives exhibit cytotoxic activity against cancer cell lines .
Safety and Environmental Considerations
Compounds containing nitro groups are often associated with potential toxicity and environmental persistence:
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Toxicity: Nitroaromatic compounds can pose risks due to their ability to form reactive intermediates.
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Environmental Impact: These compounds may degrade slowly, necessitating careful handling during industrial processes.
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